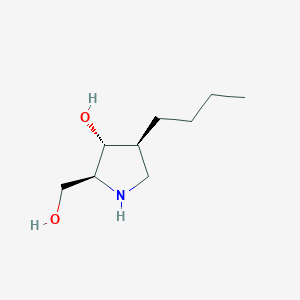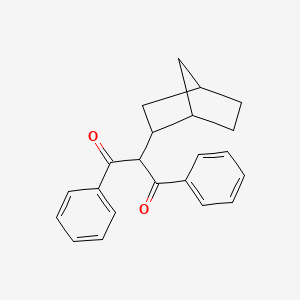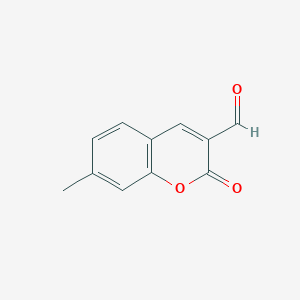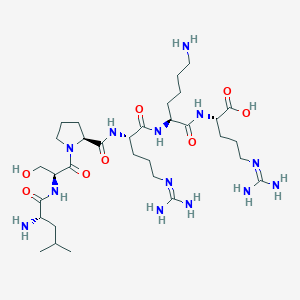![molecular formula C10H19NO B15173026 [4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)
[4-(Cyclopropylmethyl)piperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Cyclopropylmethyl)piperidin-4-yl]methanol is a chemical compound with the molecular formula C10H19NO. It is a secondary amine and a cyclic compound, featuring a cyclopropylmethyl group attached to a piperidine ring, which in turn is connected to a methanol group. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclopropylmethyl)piperidin-4-yl]methanol typically involves the reaction of cyclopropylmethylamine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes, with optimizations for yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or Dess-Martin periodinane.
Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reactions often involve strong nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Cyclopropylmethylpiperidin-4-one
Reduction: Cyclopropylmethylpiperidine
Substitution: Various substituted piperidines depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which [4-(Cyclopropylmethyl)piperidin-4-yl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing signaling pathways and cellular processes. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
Piperidine
Cyclopropylmethylamine
4-Piperidinemethanol
Uniqueness: [4-(Cyclopropylmethyl)piperidin-4-yl]methanol is unique due to its combination of the cyclopropylmethyl group and the piperidine ring, which imparts distinct chemical and physical properties compared to its simpler analogs.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
[4-(cyclopropylmethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H19NO/c12-8-10(7-9-1-2-9)3-5-11-6-4-10/h9,11-12H,1-8H2 |
Clé InChI |
TVWRPVFPVCXLDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2(CCNCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclohex-2-en-1-one](/img/structure/B15172950.png)

![2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B15172970.png)
![1-[2-Methyl-1-(4-methylphenyl)prop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172976.png)



![2-(4-Ethoxyphenyl)-5-[2-(4-ethoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172993.png)

![4,4'-[Decane-1,10-diylbis(oxy)]bis(2-chlorobenzonitrile)](/img/structure/B15173011.png)

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)

